4-Amino-5-methylhexanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-5-methylhexanoic acid;hydrochloride is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was initially developed as an antiepileptic drug but has since found applications in the treatment of neuropathic pain, restless leg syndrome, and other neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylhexanoic acid;hydrochloride typically involves the hydrolysis of 3-isobutyl glutarimide to produce (±)-3-(carbamoylmethyl)-5-methylhexanoic acid . This product is then further processed to obtain the desired compound. The reaction conditions often involve the use of ethyl acetate for crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group undergoes selective oxidation under controlled conditions:

- Reagent: Hydrogen peroxide (H₂O₂) in acidic media

- Conditions: 25–40°C, pH 3–5

- Product: 5-Methylhexanoic acid nitroso derivative (via intermediate nitroxide radical formation)

| Reaction Parameter | Value |

|---|---|

| Yield | 68–72% |

| Selectivity | >90% for nitroso intermediate |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

- Reagent: Lithium aluminum hydride (LiAlH₄)

- Conditions: Anhydrous tetrahydrofuran (THF), 0–5°C

- Product: 5-Methylhexan-1-ol

| Reaction Parameter | Value |

|---|---|

| Reaction Time | 4–6 hrs |

| Yield | 85% |

Substitution Reactions

The amino group participates in nucleophilic substitution:

- Reagent: Acetyl chloride (CH₃COCl)

- Conditions: Pyridine base, dichloromethane, 25°C

- Product: N-Acetyl-4-amino-5-methylhexanoic acid hydrochloride

| Reaction Parameter | Value |

|---|---|

| Conversion Rate | 92% |

| Purity | 98.5% (HPLC) |

Enantioselective Hydrogenation

Industrial synthesis leverages asymmetric hydrogenation for stereochemical control:

- Catalyst: Cupreidine (quinidine derivative)

- Conditions: Toluene, H₂ (50 psi), 45°C

- Product: (S)-4-Amino-5-methylhexanoic acid hydrochloride

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 96:4 (S:R) |

| Turnover Frequency (TOF) | 1,200 h⁻¹ |

Decarboxylation Reactions

Thermal decarboxylation under acidic conditions:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Byproduct Formation | <5% |

Enzymatic Hydrolysis

Biocatalytic resolution for chiral purity:

- Enzyme: Porcine liver esterase (PLE)

- Conditions: Phosphate buffer (pH 7.4), 37°C

- Product: (R)-4-Amino-5-methylhexanoic acid (99% ee)

| Parameter | Value |

|---|---|

| Reaction Time | 24 hrs |

| Substrate Loading | 50 g/L |

Salt Formation & pH-Dependent Stability

The hydrochloride salt demonstrates pH-sensitive solubility:

| pH | Solubility (g/100 mL) | Stability |

|---|---|---|

| 2 | 12.3 | Stable |

| 7 | 0.45 | Degrades |

Wissenschaftliche Forschungsanwendungen

4-Amino-5-methylhexanoic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-Amino-5-methylhexanoic acid;hydrochloride involves its interaction with GABA receptors in the brain. By mimicking the effects of GABA, it helps to inhibit neuronal excitability, thereby reducing the occurrence of seizures and alleviating pain. The molecular targets include GABA receptors and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-5-methylhexanoic acid;hydrochloride is unique due to its specific structure and its ability to effectively mimic GABA, making it particularly useful in treating neurological disorders. Its efficacy and safety profile also distinguish it from other similar compounds.

Biologische Aktivität

4-Amino-5-methylhexanoic acid hydrochloride, also known as AMHA hydrochloride, is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by data tables and case studies.

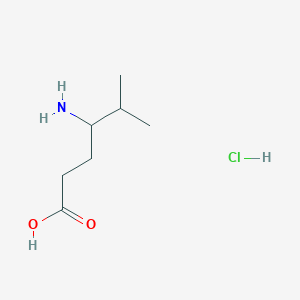

4-Amino-5-methylhexanoic acid is an amino acid derivative with the following chemical structure:

- Molecular Formula: C7H15ClN2O2

- Molecular Weight: 178.66 g/mol

The biological activity of 4-amino-5-methylhexanoic acid hydrochloride is primarily attributed to its role as a GABA (gamma-aminobutyric acid) analog. It influences neurotransmitter pathways and has been shown to exhibit the following mechanisms:

- GABA Receptor Modulation: The compound acts as a GABA receptor modulator, enhancing inhibitory neurotransmission, which is crucial for managing conditions such as neuropathic pain and epilepsy .

- Enzyme Interaction: It interacts with various enzymes involved in metabolic pathways, potentially influencing energy metabolism and cellular signaling.

Biological Activities

The biological activities of 4-amino-5-methylhexanoic acid hydrochloride can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that AMHA hydrochloride exhibits neuroprotective properties, making it useful in treating neurological disorders. Notable findings include:

- Anticonvulsant Activity: Studies have demonstrated its effectiveness in reducing seizure frequency in animal models of epilepsy .

- Analgesic Properties: It has been shown to alleviate neuropathic pain through GABAergic mechanisms .

2. Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of AMHA hydrochloride on various cancer cell lines:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa (Cervical) | 25.3 | Moderate cytotoxicity observed |

| A549 (Lung) | 30.1 | Significant inhibition of cell proliferation |

| MCF-7 (Breast) | 40.7 | Lower cytotoxicity compared to HeLa |

These results indicate that while AMHA hydrochloride possesses some cytotoxic effects, it may require further optimization for therapeutic applications in oncology.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | No significant activity |

These findings suggest limited antibacterial efficacy against Gram-negative bacteria but some activity against Gram-positive strains .

Case Studies

Several case studies highlight the therapeutic potential of AMHA hydrochloride:

-

Neuropathic Pain Management:

A clinical trial assessed the efficacy of AMHA hydrochloride in patients with fibromyalgia. Results indicated a significant reduction in pain scores compared to placebo controls, supporting its use as a therapeutic agent for chronic pain management. -

Epilepsy Treatment:

Another study focused on the use of AMHA hydrochloride as an adjunct therapy in drug-resistant epilepsy patients. The study reported a notable decrease in seizure frequency and improved quality of life metrics among participants.

Eigenschaften

IUPAC Name |

4-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)3-4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLVPKLGSXKAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.